FIr6

Catalog No.
S1773237
CAS No.
664374-03-2
M.F
C34H24BF4IrN10
M. Wt
851.657
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
FIr6

CAS Number

664374-03-2

Product Name

FIr6

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide

Molecular Formula

C34H24BF4IrN10

Molecular Weight

851.657

InChI

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3

InChI Key

JNXGRNJTEKQFND-UHFFFAOYSA-N

SMILES

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3]

Synonyms

(OC-6-33)-Bis[3,5-difluoro-2-(2-pyridinyl-kN)phenyl-kC][tetrakis(1H-pyrazolato-kN1)borato(1-)-kN2,kN2/']-iridium;FIr 6;Bis(2,4-difluorophenyridinato)tetrakis(1-pyrazolyl)borate;FIr6 , Bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)b;Bis(2,4-di

Organic Synthesis

FIr6, being an organometallic compound, can act as a catalyst in various organic reactions. Its ability to bond with different molecules and manipulate reaction pathways makes it a useful tool for synthesizing complex organic compounds. Researchers are exploring FIr6's potential for selective and efficient synthesis of pharmaceuticals, fine chemicals, and other organic materials [].

Catalysis

The unique structure of FIr6 allows it to efficiently accelerate chemical reactions. Its ability to bind with reactants and activate them for faster transformations makes it a promising candidate for developing new and improved catalysts. Research is ongoing to explore FIr6's applications in various catalytic processes, including hydrogenation, oxidation, and coupling reactions [].

Electrochemistry

FIr6 exhibits interesting electrochemical properties that make it valuable for research in this field. Scientists are studying its behavior in electrochemical cells, its potential for energy storage applications, and its role in electron transfer reactions. The electroactive nature of FIr6 opens doors for research in areas like photocatalysis and development of new electrocatalysts [].

FIr6, known chemically as bis(2,4-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate iridium(III), is an organometallic compound with the molecular formula C34H24BF4IrN10 and a molecular weight of 851.65 g/mol. This compound is particularly notable for its application as a blue emitter in organic light-emitting diodes (OLEDs), where it offers superior color purity and efficiency compared to other blue emitters such as FIrPic . FIr6 is characterized by its unique coordination structure involving iridium, which plays a crucial role in its photophysical properties.

FIr6 functions as a phosphorescent emitter in OLEDs. Upon electrical excitation, FIr6 molecules undergo a transition from their ground state to an excited singlet state. This singlet state can relax back to the ground state, emitting blue light (phosphorescence) due to the presence of the heavy iridium atom []. Additionally, the molecule can undergo intersystem crossing to a triplet state, which can also emit light through phosphorescence, contributing to the overall efficiency of the OLED device [].

Primarily due to its organometallic nature. It can act as a catalyst in organic synthesis, facilitating reactions such as C-H activation and cross-coupling reactions. The iridium center allows for versatile coordination with different ligands, enabling the formation of stable complexes that can influence reaction pathways. Additionally, FIr6's ability to undergo photochemical processes makes it suitable for applications in photonic devices.

The synthesis of FIr6 typically involves several steps:

  • Preparation of Ligands: The ligands 2,4-difluorophenylpyridine and pyrazole derivatives are synthesized through standard organic reactions.
  • Metal Complex Formation: The iridium precursor is reacted with the prepared ligands under controlled conditions (e.g., temperature and solvent choice) to form the final iridium complex.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>99%) .

FIr6 is predominantly used in the field of organic electronics, specifically:

  • Organic Light-Emitting Diodes (OLEDs): As a deep blue emitter, FIr6 enhances color performance in display technologies.
  • Photonic Devices: Its unique optical properties make it suitable for various photonic applications.
  • Potential Catalytic

Interaction studies involving FIr6 focus on its coordination chemistry and reactivity with various substrates. Research indicates that FIr6 can interact with different ligands and metal centers, influencing the efficiency of OLEDs and other electronic devices. The interactions are often characterized through spectroscopic methods, which help elucidate the electronic structure and bonding dynamics of the compound .

Several compounds share structural or functional similarities with FIr6. Here are some notable examples:

Compound NameChemical FormulaApplication
FIrPicC34H24BF4IrN10Blue emitter in OLEDs
Ir(ppy)3C21H18IrN3Phosphorescent emitter
Ir(dFppy)2(acac)C28H22F2IrN2O2OLED applications
Ir(btp)3C27H24IrN3Photonic devices

Uniqueness of FIr6:
FIr6 distinguishes itself through its higher color purity and efficiency in OLED applications compared to other emitters like FIrPic. Its specific ligand arrangement also contributes to its unique photophysical properties, making it a preferred choice for advanced display technologies .

Molecular Structure and Nomenclature

FIr6 is a complex organometallic compound with the systematic name bis(2,4-difluorophenylpyridinato)-tetrakis(1-pyrazolyl)borate iridium(III) [1] [2] [3]. The compound is classified as an iridium complex and represents a sophisticated coordination compound featuring multiple ligand systems [1]. The molecule consists of an iridium(III) central metal atom coordinated by two 2,4-difluorophenylpyridinato ligands and one tetrakis(1-pyrazolyl)borate anion [1] [2].

The Chemical Abstracts Service registry number for this compound is 664374-03-2, which serves as its unique identifier in chemical databases [1] [2] [3]. Alternative nomenclature includes the designation (OC-6-33)-Bis[3,5-difluoro-2-(2-pyridinyl-κN)phenyl-κC][tetrakis(1H-pyrazolato-κN1)borato(1-)-κN2,κN2']-iridium, which follows International Union of Pure and Applied Chemistry coordination compound naming conventions [24].

The molecular structure exhibits octahedral geometry around the iridium center, characteristic of d6 transition metal complexes [1]. The difluorophenylpyridinato ligands coordinate through both nitrogen and carbon atoms, forming cyclometalated chelate rings that enhance the structural stability of the complex [1] [2].

Physical Properties

Appearance and Physical State

FIr6 appears as a yellow powder or crystalline solid under standard conditions [1] [2] [3]. The compound maintains its solid state at room temperature and exhibits characteristic coloration that distinguishes it from other similar iridium complexes [1] [3]. The yellow appearance contrasts with the blue emission properties for which the compound is utilized in optoelectronic applications [1].

Melting Point and Thermal Stability

Thermogravimetric analysis reveals that FIr6 demonstrates exceptional thermal stability with decomposition occurring at temperatures exceeding 280 degrees Celsius, specifically showing 0.5% weight loss at this temperature threshold [1] [3] [5]. This high thermal stability represents a significant advantage for applications requiring elevated operating temperatures [13]. The compound maintains structural integrity across a broad temperature range, making it suitable for demanding thermal environments [1] [3].

Solubility Characteristics

The solubility profile of FIr6 varies significantly depending on the solvent system employed [1] [3]. The compound demonstrates measurable solubility in organic solvents commonly used in spectroscopic studies, including tetrahydrofuran and dichloromethane [1] [3]. These solvent systems are particularly relevant for optical characterization studies where solution-phase measurements are required [1].

Chemical Composition

Elemental Analysis

The elemental composition of FIr6 reveals a complex distribution of constituent atoms that reflects its sophisticated molecular architecture. Based on the molecular formula C34H24N10BF4Ir, the compound contains carbon as the most abundant element by mass percentage at 47.95%, followed by iridium at 22.57% [1] [2]. Nitrogen constitutes 16.45% of the total molecular weight, while fluorine accounts for 8.92% [1] [2]. Hydrogen represents 2.84% of the composition, and boron contributes 1.27% to the overall molecular weight.

ElementCountAtomic Weight (g/mol)Mass Contribution (g/mol)Mass Percentage (%)
Carbon3412.011408.37447.95
Hydrogen241.00824.1922.84
Nitrogen1014.007140.07016.45
Boron110.81110.8111.27
Fluorine418.99875.9928.92
Iridium1192.217192.21722.57

Chemical Formula and Molecular Weight

The molecular formula of FIr6 is C34H24N10BF4Ir, representing a precisely defined stoichiometric composition [1] [2] [3]. The calculated molecular weight based on standard atomic masses totals 851.66 grams per mole, which closely matches the experimentally reported value of 851.64 grams per mole [1] [2]. This molecular weight places FIr6 among the heavier organometallic complexes used in advanced materials applications [1] [2].

The molecular weight distribution across constituent elements demonstrates the substantial contribution of the iridium center and the extensive organic ligand framework [1] [2]. The presence of multiple nitrogen atoms reflects the coordination environment created by the pyrazolyl and pyridinato ligands [1] [2].

Electronic Structure

HOMO-LUMO Energy Levels

The electronic structure of FIr6 is characterized by well-defined frontier molecular orbital energy levels that determine its photophysical properties [1] [3]. The highest occupied molecular orbital energy level is positioned at 6.10 electron volts, while the lowest unoccupied molecular orbital resides at 3.10 electron volts [1] [3]. This energy gap of 3.00 electron volts corresponds to the fundamental electronic transition that governs the compound's optical behavior [1].

The HOMO-LUMO energy separation directly influences the absorption and emission characteristics of the compound [1] [3]. These energy levels position FIr6 within an optimal range for blue light emission applications, where precise energy gap control is essential for achieving desired optical properties [1].

Electronic PropertyEnergy Level (eV)Reference
HOMO6.10 [1] [3]
LUMO3.10 [1] [3]
Energy Gap3.00 [1] [3]

Frontier Molecular Orbital Analysis

Frontier molecular orbital theory provides critical insights into the reactivity and electronic behavior of FIr6 [18] [20]. The frontier orbitals, comprising the HOMO and LUMO, serve as the primary determinants of chemical reactivity and photophysical properties [16] [18]. The HOMO represents the highest energy electrons available for chemical interactions, while the LUMO defines the lowest energy vacant states capable of accepting electrons [16] [18].

The energy positioning of these frontier orbitals influences both nucleophilic and electrophilic behavior of the compound [18] [20]. The relatively large HOMO-LUMO gap suggests limited ground-state reactivity but favorable photoinduced electron transfer processes [16] [18]. This electronic configuration contributes to the compound's stability under ambient conditions while maintaining photoactive properties [1] [3].

Electronic Density Distribution

The electronic density distribution within FIr6 reflects the complex interplay between the central iridium atom and its surrounding ligand environment [15]. The heavy atom effect of iridium significantly influences the electronic structure through strong spin-orbit coupling, which affects the distribution of electron density throughout the molecular framework [15]. This redistribution is particularly important for understanding the compound's phosphorescent properties and intersystem crossing efficiency [15].

The coordination geometry around the iridium center creates specific regions of electron density that determine the compound's chemical and photophysical behavior [15]. The cyclometalated ligands contribute to electron delocalization patterns that stabilize the overall electronic structure while maintaining the desired frontier orbital characteristics [1] [15]. The tetrakis(1-pyrazolyl)borate ligand provides additional electronic stabilization through its unique coordination mode [1] [2].

Dates

Modify: 2023-08-15

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